[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
This compound, with a molecular weight of 283.42 g/mol (based on its enantiomer in ), is a tert-butyl carbamate derivative featuring a piperidine ring substituted with a 2-aminoethyl group and a cyclopropylmethyl moiety. The tert-butyl carbamate group serves as a protective group for amines, commonly used in peptide synthesis and drug development to enhance stability and control reactivity during multi-step reactions . Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for targeting receptors or enzymes requiring rigid, three-dimensional scaffolds.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19(14-6-7-14)12-13-5-4-9-18(11-13)10-8-17/h13-14H,4-12,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCTUXYHKFROTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCN(C1)CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 306296-78-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is CHNO, featuring a piperidine ring, a cyclopropyl group, and a carbamic acid moiety. The tert-butyl ester enhances its lipophilicity, potentially influencing its pharmacokinetics.
Pharmacological Effects
- Antiparasitic Activity : Recent studies have indicated that compounds similar to [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid derivatives exhibit significant antiparasitic properties, particularly against Cryptosporidium species. For instance, related compounds have shown efficacy in reducing parasite load in various animal models, suggesting a potential therapeutic application in treating cryptosporidiosis .
- Cytotoxicity : The compound's structural analogs have been evaluated for cytotoxic effects against human tumor cell lines. Some derivatives demonstrated selective inhibition of cell proliferation, indicating potential as anticancer agents. The IC values for these compounds often fall within the low micromolar range, highlighting their potency .
- Ion Channel Modulation : Certain piperidine derivatives have been reported to interact with ion channels, including the hERG potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel can lead to cardiotoxicity; thus, understanding the balance between efficacy and safety is critical in drug development .
Structure-Activity Relationships (SAR)
The SAR analysis of similar compounds suggests that modifications on the piperidine ring and the nature of substituents on the cyclopropyl group significantly influence biological activity. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Increasing lipophilicity | Enhanced absorption and bioavailability |
| Altering substituents on cyclopropyl | Variability in antiparasitic potency |
| Modifying the carbamate group | Changes in cytotoxicity profiles |
This table summarizes how structural changes can lead to variations in biological effects, emphasizing the importance of optimizing chemical structures for desired pharmacological outcomes.
Case Studies
- In Vivo Efficacy : A study involving a related piperidine derivative demonstrated significant reduction in C. parvum load in infected mice models. The compound exhibited an EC value of approximately 0.58 µM, showcasing its potential as an effective treatment option against cryptosporidiosis .
- Cancer Cell Lines : Another investigation assessed the cytotoxic effects of various piperidine derivatives on HeLa and HCT116 cell lines. Results indicated that specific modifications led to improved selectivity and potency against these cancer cells, with some compounds achieving IC values below 1 µM .
Scientific Research Applications
Pharmacological Studies
The compound has been studied for its potential as a pharmacological agent due to its structural similarity to known drugs. Its design allows for interactions with various biological targets, including receptors and enzymes.
- Neuropharmacology : Research indicates that derivatives of piperidine compounds can exhibit activity at neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety.
Anticancer Research
The unique structure of this compound may allow it to interfere with cancer cell proliferation. Studies have shown that carbamate derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.
- Case Study : In vitro studies demonstrated that compounds similar to [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester inhibited the growth of specific cancer cell lines, suggesting its utility in cancer therapeutics.
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity can be exploited to develop novel chemical entities with enhanced biological activity.
| Application Area | Description |
|---|---|
| Pharmacology | Potential neuropharmacological effects targeting neurotransmitter systems. |
| Anticancer Activity | Induces apoptosis in cancer cells; potential for drug development against various cancers. |
| Synthetic Chemistry | Acts as an intermediate for synthesizing complex biologically active compounds. |
Toxicological Profile
Understanding the safety profile of this compound is critical for its application in research and potential therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Pyrrolidine Cores
(a) [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS:1354011-36-1)
- Molecular Weight : 283.42 g/mol (identical to the target compound but enantiomerically distinct) .
- Key Difference : Stereochemistry at the piperidine ring may influence binding affinity in chiral environments (e.g., enzyme active sites).
- Applications : Used in asymmetric synthesis; discontinued commercial availability suggests niche utility or challenges in scalability .
(b) [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS:1354001-92-5)
Analogues with Modified Substituents
(a) 1-(2,2-Dibromo-vinyl)-cyclopropyl-carbamic acid tert-butyl ester (CAS:1883402-07-0)
- Molecular Weight : 341.04 g/mol .
- Key Difference: Dibromo-vinyl group introduces electrophilic character, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of the 2-aminoethyl-piperidine moiety limits its utility in amine-protection strategies but expands applications in halogenated intermediate synthesis .
(b) [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
- Molecular Weight: Not explicitly stated but higher due to the branched aminoacyl substituent .
Key Findings:
- Tert-Butyl Carbamate Utility : All analogues utilize this group for amine protection, but the target compound’s piperidine-cyclopropane framework offers superior rigidity for spatial targeting compared to pyrrolidine or acyclic variants .
- Aminoethyl vs. Halogenated Chains: The aminoethyl group in the target compound facilitates nucleophilic reactions (e.g., amide coupling), whereas dibromo-vinyl groups prioritize electrophilic reactivity .
Research and Industrial Relevance
- Medicinal Chemistry : The target compound’s piperidine-cyclopropane scaffold is ideal for designing kinase inhibitors or GPCR ligands, where rigid structures improve selectivity .
Preparation Methods
Stage 1: Piperidine Intermediate Preparation
The piperidine core is typically synthesized via cyclization or functionalization of simpler amines. For example, sodium borohydride reduction of a nitrile or ketone precursor in dioxane/ethanol systems has been employed for related piperidine derivatives. Alternatively, organometallic cyclization methods, such as radical rearrangement of aziridines, may yield substituted piperidines.
Example Reaction Pathway :
-
Step 1 : Synthesis of 3-piperidinemethanol via reduction of a nitrile precursor.
-
Step 2 : Functionalization with a leaving group (e.g., tosylate) to enable nucleophilic substitution.
Detailed Preparation Methods
Cyclopropyl-Carbamate Formation
The cyclopropyl-carbamic acid tert-butyl ester fragment is synthesized via carbamate bond formation. A general approach involves:
-
Reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form the carbamate.
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Alkylation with a piperidinylmethyl halide under basic conditions to attach the piperidine ring.
Critical Parameters :
Aminoethyl Group Introduction
The 2-aminoethyl group is introduced via nucleophilic substitution or reductive amination. For example:
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Step 1 : Bromoethylation of the piperidine intermediate using 2-bromoethylamine hydrobromide.
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Step 2 : Protection of the amine with Boc prior to coupling.
Alternative Route :
Optimization and Challenges
Reaction Conditions
Stereochemical Control
For chiral centers (e.g., in the piperidine ring), asymmetric hydrogenation or chiral catalysts may be required.
Analytical Characterization
Key techniques for verifying structure and purity include:
-
NMR : H and C spectra confirm carbamate, cyclopropyl, and piperidine signals.
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Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]⁺ = 271.36 for C₁₃H₂₅N₃O₃).
Comparative Analysis of Related Compounds
| Compound | Key Steps | Reagents | Yield |
|---|---|---|---|
| [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester | Carbamate formation, alkylation, reductive amination | Boc₂O, K₂CO₃, NaBH₄ | 60–75% |
| [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester | Retrosynthetic assembly, cyclohexyl coupling | Cs₂CO₃, Pd catalysts | 50–65% |
Q & A
Q. What synthetic methodologies are recommended for preparing [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester?
The synthesis of tert-butyl carbamate derivatives typically involves Boc (tert-butoxycarbonyl) protection of amines, followed by functional group modifications. For example, asymmetric Mannich reactions can be employed to introduce stereochemical control in piperidine intermediates, as demonstrated in the synthesis of structurally related β-amino carbonyl compounds . Key steps include:
- Amine protection : Use Boc anhydride under basic conditions (e.g., triethylamine) to protect the primary amine.
- Cyclopropane integration : Cyclopropane rings can be introduced via [2+1] cycloaddition or alkylation of enolates.
- Piperidine functionalization : Reductive amination or nucleophilic substitution to attach the 2-aminoethyl group.
Validate each step using HPLC and NMR to confirm regiochemical and stereochemical fidelity .
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to isolate the product.
- Spectroscopic validation :
- 1H/13C NMR : Confirm the presence of Boc-protected amines (δ ~1.4 ppm for tert-butyl protons) and cyclopropane protons (δ ~0.5–1.5 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ at m/z ~337 for related analogs) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation from tert-butyl carbamates.
- First aid : In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How do stereochemical variations in the piperidine ring affect the compound’s reactivity or biological activity?
Stereochemistry in the piperidine moiety (e.g., 3R vs. 3S configurations) can alter hydrogen-bonding interactions and steric hindrance. For example:
- Experimental design : Synthesize diastereomers via chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst).
- Activity assays : Compare binding affinities to target receptors (e.g., GPCRs) using radioligand displacement studies.
Contradictions in activity data may arise from impurities; validate stereochemical purity via chiral HPLC or X-ray crystallography .
Q. What analytical strategies resolve contradictions in byproduct formation during cyclopropane coupling?
- Byproduct identification : Use LC-MS/MS to detect intermediates (e.g., ring-opened cyclopropane derivatives).
- Mechanistic studies : Perform DFT calculations to model transition states and identify competing pathways (e.g., [1,3]-sigmatropic shifts vs. nucleophilic attacks) .
- Optimization : Adjust reaction temperature (e.g., –20°C to minimize side reactions) or switch solvents (e.g., dichloromethane to THF) .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- pKa prediction : Use software like MarvinSketch to estimate amine protonation states. Tert-butyl carbamates are stable at neutral pH but hydrolyze under acidic/basic conditions.
- Degradation pathways : Simulate hydrolysis kinetics via molecular dynamics (e.g., AMBER force field) to identify vulnerable bonds (e.g., Boc cleavage) .
Q. What methods detect trace impurities in bulk samples, and how are they quantified?
- HPLC-DAD/ELSD : Detect impurities at 0.1% levels using gradient elution (e.g., 5–95% acetonitrile over 30 minutes).
- NMR spiking : Add authentic standards of suspected impurities (e.g., de-Boc derivatives) and integrate peaks for quantification .
Data Contradiction Analysis
Q. How to address discrepancies between computational solubility predictions and experimental solubility data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
